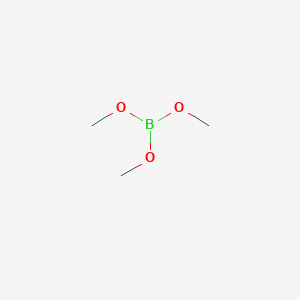
Endrin ketone
Übersicht
Beschreibung
Endrin ketone is a solid, white, almost odorless substance . It was used as a pesticide to control insects, rodents, and birds . It is a saturated 3-carbon aldehyde and is a structural isomer of acetone .
Synthesis Analysis
Endrin ketone is a degradation product of Endrin . It is formed when Endrin is exposed to light . The synthesis of Endrin ketone has been studied in the context of pesticide residue analysis .
Molecular Structure Analysis
The molecular weight of Endrin ketone is 380.9093 and its chemical formula is C12H8Cl6O . It is a colorless to tan, crystalline solid with a mild, chemical odor .
Chemical Reactions Analysis
Endrin and DDT are known to degrade excessively in gas chromatographic analysis, especially at the inlet. When the inertness of the GC flow path is not well controlled, active sites can initiate degradation so that endrin decomposes to endrin aldehyde (EA) and endrin ketone (EK), and DDT degrades to DDE and DDD .
Physical And Chemical Properties Analysis
Endrin ketone is a colorless to tan, crystalline solid with a mild, chemical odor . It has a molecular weight of 380.9 . It is insoluble in water and has a low vapor pressure .
Wissenschaftliche Forschungsanwendungen
Pesticide in Agriculture
Endrin ketone was developed by Shell and Velsicol Chemical Corporation in 1950 . It was primarily used as an insecticide, sprayed on the leaves of cotton and grain crops . It was also used to control rodents like mice and voles .
Rodenticide and Piscicide
Apart from its use as an insecticide, Endrin ketone was also utilized as a rodenticide and piscicide . This means it was used to control rodents and fish populations.
Environmental Impact
Endrin ketone appears in the environment as either endrin aldehyde or endrin ketone and is mostly found in the bottom sediments of water bodies . It has a half-life of 12 years in soil . Its persistence in the environment and bioaccumulative abilities have raised concerns about its long-term ecological consequences .
Toxicity to Aquatic Life
Endrin ketone is toxic to fishes . For instance, sheepshead minnows hatched early and perished on the ninth day after being exposed to high amounts of endrin in the water .
Human Health Concerns
The major route of exposure for the general human population is through food, although current dietary consumption estimates are below the acceptable levels set by international health authorities . Endrin exposure can occur by inhalation, ingestion of compounds containing the chemical, or skin contact . Once within the body, it can be deposited in fat and serve as a neurotoxic on the central nervous system, causing convulsions, seizures, and even death .
Analytical Reference Standard
Endrin ketone may be used as an analytical reference standard for the determination of the analyte in environmental samples, water samples, vegetation samples, and dairy samples by various chromatographic techniques .
Safety and Hazards
Zukünftige Richtungen
Endrin ketone is a persistent organic pollutant and for this reason, it is banned in many countries . In the environment, endrin exists as either endrin aldehyde or endrin ketone and can be found mainly in bottom sediments of bodies of water . Future research may focus on the environmental impact of Endrin ketone and methods for its safe disposal.
Wirkmechanismus
Target of Action
Endrin ketone, a derivative of endrin, primarily targets the neurological and hepatic systems . The neurological system is affected due to the compound’s neurotoxic properties, which can lead to convulsions and seizures . The hepatic system is another sensitive target, with exposure potentially leading to liver disease .
Mode of Action
For instance, it can cause neurotoxic effects, leading to convulsions and seizures .
Biochemical Pathways
It is known that endrin ketone can interfere with normal cellular functions, leading to adverse health effects .
Pharmacokinetics
Endrin ketone is primarily distributed to fat tissues . The major biotransformation product of endrin is anti-12-hydroxyendrin and the corresponding sulfate and glucuronide metabolites . Endrin ketone is excreted in urine and feces . No studies were found that described the toxicokinetics of endrin ketone .
Result of Action
The molecular and cellular effects of endrin ketone’s action are primarily observed in the neurological and hepatic systems . Neurological effects can include convulsions and seizures, while hepatic effects can lead to liver disease . These effects are likely due to the compound’s interference with normal cellular functions .
Action Environment
The action of endrin ketone can be influenced by various environmental factors. For instance, endrin ketone is produced when endrin is exposed to light . The persistence of endrin in the environment depends highly on local conditions . Some estimates indicate that endrin can stay in soil for over 10 years . Furthermore, endrin ketone has been found in at least 37 sites of the current or former sites on the National Priorities List (NPL), indicating that environmental contamination can influence the compound’s action .
Eigenschaften
IUPAC Name |
1,2,2,3,10,11-hexachloropentacyclo[5.4.1.03,10.04,12.05,9]dodecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl6O/c13-8-9(14)6-2-1-3(7(6)19)4-5(2)11(9,16)12(17,18)10(4,8)15/h2-6,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHZFAQWVKBTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C(=O)C2C5(C3(C(C4(C5Cl)Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866345 | |
| Record name | 3b,4,5,6,6,6a-Hexachlorodecahydro-3H-2,5,7-(methanetriyl)cyclopenta[a]pentalen-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Cerilliant MSDS] | |
| Record name | Endrin ketone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14110 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Endrin ketone | |
CAS RN |
53494-70-5, 7378-10-1 | |
| Record name | Endrin ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC122236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 53494-70-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















